BenchChemオンラインストアへようこそ!

Atractyloside A

Mitochondrial Toxicology ADP/ATP Translocase Inhibition Comparative Pharmacology

Atractyloside A (AA) is a moderate-potency mitochondrial ADP/ATP translocase (ANT) inhibitor with approximately 60-fold lower toxicity than carboxyatractyloside (CATR), enabling safer titration of mitochondrial permeability transition in apoptosis and bioenergetics research. AA uniquely demonstrates validated anti-influenza B (Victoria lineage) activity via M2 macrophage polarization, 6.8-fold higher oral Cmax than atractylenolide I, and gut microbiota-SCFA axis modulation. Substituting CATR for AA introduces acute toxicity risk and experimental irreproducibility. Choose AA for reproducible mitochondrial, antiviral, and host-microbiome studies. Research and bulk quantities available.

Molecular Formula C21H36O10
Molecular Weight 448.5 g/mol
CAS No. 126054-77-1
Cat. No. B1139446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtractyloside A
CAS126054-77-1
Molecular FormulaC21H36O10
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1(C2CC(CCC(C2CC1=O)(CO)O)C(C)(C)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C21H36O10/c1-19(2,31-18-17(27)16(26)15(25)13(8-22)30-18)10-4-5-21(29,9-23)12-7-14(24)20(3,28)11(12)6-10/h10-13,15-18,22-23,25-29H,4-9H2,1-3H3/t10-,11-,12+,13-,15-,16+,17-,18+,20+,21+/m1/s1
InChIKeyQNBLVYVBWDIWDM-BSLJOXIBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atractyloside A (CAS 126054-77-1): Baseline Identity and Procurement Context


Atractyloside A (CAS 126054-77-1) is a diterpenoid glycoside naturally occurring in medicinal plants including *Atractylodes lancea* and *Atractylis gummifera* [1]. It functions primarily as a potent inhibitor of the mitochondrial ADP/ATP translocase (ANT), disrupting cellular energy homeostasis [2]. Beyond its canonical mitochondrial activity, recent investigations have established its broader pharmacological profile, encompassing antiviral, anti-inflammatory, and immunomodulatory actions [3].

Why Atractyloside A Cannot Be Simply Replaced by In-Class Analogs


Within the class of diterpenoid glycosides and ANT inhibitors, substantial quantitative heterogeneity exists in potency, pharmacokinetic behavior, and therapeutic windows. Atractyloside A is often conflated with its structural analog carboxyatractyloside (CATR) or other plant-derived compounds, yet their biological profiles diverge markedly [1]. Critically, CATR exhibits approximately 60-fold greater potency for ANT inhibition and 10-fold higher *in vivo* toxicity compared to Atractyloside A, rendering direct substitution unsafe in most experimental contexts [1]. Furthermore, Atractyloside A demonstrates distinct oral bioavailability advantages and specific antiviral efficacy absent in other *Atractylodes* constituents [2]. These quantitative disparities underscore that procurement decisions based solely on chemical similarity or supplier catalogs risk experimental failure, irreproducibility, or unexpected toxicity.

Atractyloside A: Quantified Differentiation Against Key Comparators


Atractyloside A Exhibits 60-Fold Lower Mitochondrial Toxicity than Carboxyatractyloside

Atractyloside A inhibits the mitochondrial ADP/ATP translocase (ANT) with significantly lower potency than its structural analog carboxyatractyloside (CATR). In isolated potato mitochondria, the concentration of atractyloside required to inhibit ADP-stimulated respiration was approximately 60 times higher than that of CATR [1]. This quantitative difference translates directly to *in vivo* toxicity, where CATR exhibits a lethal dose tenfold lower than Atractyloside A [2].

Mitochondrial Toxicology ADP/ATP Translocase Inhibition Comparative Pharmacology

Atractyloside A Demonstrates Specific Anti-Influenza B Virus Activity In Vivo

Atractyloside A (AA) exhibits direct antiviral activity against the influenza B virus (Victoria strain) both *in vitro* and *in vivo*, a property not reported for other major *Atractylodes* constituents such as atractylenolides or atractylodin. In a mouse model, AA treatment significantly reduced viral titers in lung tissue and promoted macrophage polarization to the protective M2 phenotype [1]. In contrast, atractylenolides I, II, and III have not demonstrated comparable antiviral efficacy against this strain [2].

Antiviral Research Influenza B Macrophage Polarization

Atractyloside A Enhances Intestinal Mucosal Barrier Function via p38 MAPK Pathway

In a rat model of spleen-deficiency syndrome, Atractyloside A (AA) significantly improved gastrointestinal function compared to vehicle control, demonstrating a quantitative increase in intestinal propulsion and body weight gain [1]. Specifically, AA increased intestinal propulsion by approximately 35% relative to the disease model group (p < 0.05) [1]. Mechanistically, AA inhibited phosphorylation of p38 MAPK and myosin light-chain kinase (MLCK), thereby protecting tight junction proteins ZO-1 and occludin [1]. This protective effect on barrier integrity is not observed with atractylodin, another *Atractylodes* component [2].

Gastrointestinal Pharmacology Intestinal Barrier Spleen-Deficiency Syndrome

Atractyloside A Modulates Gut Microbiota-SCFAs-GPR43 Axis to Alleviate Diarrhea

Atractyloside A (AA) uniquely modulates the *Lactobacillus johnsonii*-butyric acid-GPR43 axis to alleviate spleen deficiency diarrhea in mice, a mechanism not shared by atractylenolides [1]. AA treatment significantly elevated butyric acid levels and GPR43 expression in the colon, effects that were abrogated by AAV-shGPR43 injection [1]. In contrast, atractylenolide I lacks this specific gut microbiota modulation activity [2].

Gut Microbiota Short-Chain Fatty Acids GPR43 Spleen Deficiency Diarrhea

Atractyloside A Exhibits Superior Oral Bioavailability Compared to Atractylenolides in Processed Rhizoma Extracts

Following oral administration of wheat bran-processed *Atractylodis Rhizoma*, Atractyloside A demonstrates higher plasma exposure (Cmax and AUC) compared to atractylenolides I, II, and III [1]. Specifically, the integral pharmacokinetic analysis revealed that Atractyloside A achieved a Cmax of 85.2 ± 12.3 ng/mL and an AUC0-24 of 1245 ± 210 ng·h/mL, whereas atractylenolide I exhibited a Cmax of 12.5 ± 3.1 ng/mL and an AUC0-24 of 210 ± 45 ng·h/mL under identical conditions [1].

Pharmacokinetics Oral Bioavailability Traditional Chinese Medicine Processing

High-Value Research and Industrial Applications for Atractyloside A


Mitochondrial Toxicology and ANT Inhibition Studies

Atractyloside A serves as a moderate-potency ANT inhibitor, offering a 60-fold lower toxicity profile than carboxyatractyloside [1]. This makes it ideal for studies investigating mitochondrial permeability transition, apoptosis, and cellular energy metabolism where a wider therapeutic window and reduced lethality are required. Researchers can titrate ANT inhibition without the acute toxicity associated with CATR.

Influenza B Virus Infection Models and Antiviral Screening

Atractyloside A is uniquely suited for preclinical antiviral research targeting influenza B (Victoria lineage) [2]. It reduces viral load *in vivo* and promotes M2 macrophage polarization, providing a natural product lead compound for developing novel anti-influenza therapeutics. Unlike other *Atractylodes* constituents, AA offers validated activity against this specific viral strain.

Gastrointestinal Barrier Function and Microbiota Research

Atractyloside A improves intestinal mucosal barrier integrity and modulates the gut microbiota-SCFA axis [3]. It is directly applicable in models of spleen-deficiency syndrome, inflammatory bowel disease, and diarrhea. The compound's ability to increase *Lactobacillus johnsonii* and butyrate production provides a mechanistic tool for studying host-microbe interactions and metabolic signaling.

Pharmacokinetic and Bioavailability Studies of TCM Compounds

Atractyloside A exhibits superior oral bioavailability compared to other *Atractylodes* constituents, with 6.8-fold higher Cmax and 5.9-fold higher AUC than atractylenolide I in rats [4]. This property makes it a valuable reference compound for *in vivo* studies requiring adequate systemic exposure, and for investigating the impact of traditional processing methods (e.g., wheat bran stir-frying) on pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atractyloside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.